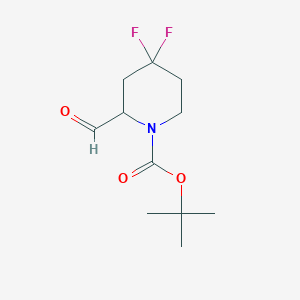

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate

Description

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a formyl (-CHO) substituent at position 2, and two fluorine atoms at position 4 of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and lipophilicity . The Boc group confers steric protection to the amine, enabling selective reactions at other functional sites. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry and crystallography.

Properties

Molecular Formula |

C11H17F2NO3 |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h7-8H,4-6H2,1-3H3 |

InChI Key |

XONOUUIJDKOXRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C=O)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: It is utilized in the development of new drugs, particularly those targeting neurological disorders and inflammation. Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The target compound is distinguished by its unique substitution pattern. Below is a comparative analysis with analogous piperidine-based compounds from the literature:

Key Observations :

- Electronic Effects: The formyl group in the target compound increases electrophilicity at position 2, making it reactive toward nucleophiles (e.g., Grignard reagents or hydrides). In contrast, the amino group in the (S)-3-amino analog facilitates conjugation or hydrogen bonding in drug-receptor interactions.

- Fluorine Positioning : The 4,4-difluoro substitution in the target compound and induces conformational rigidity in the piperidine ring, whereas the difluorobenzyl group in contributes to π-π stacking interactions in crystallographic contexts .

Reactivity and Stability

- Acid Sensitivity: The Boc group in all compounds is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid), releasing the free amine. However, the presence of electron-withdrawing fluorine atoms in the target compound may slightly stabilize the Boc group against hydrolysis compared to non-fluorinated analogs .

- Thermal Stability: The tert-butyl group generally enhances thermal stability, but the formyl group in the target compound may render it prone to oxidation or aldol condensation under basic conditions, unlike the more stable amino or benzylamino groups in and .

Crystallographic and Solubility Profiles

- Crystal Packing: The target compound’s formyl group may participate in hydrogen bonding, influencing crystal packing similarly to the amino group in . However, the difluorobenzyl substituent in introduces aromatic stacking interactions, as observed in its crystal structure (space group P2₁/c, Z = 4) .

- Solubility : The formyl group increases hydrophilicity compared to the hydrophobic benzyl group in , suggesting better aqueous solubility for the target compound. Fluorine atoms further modulate solubility via hydrophobic-fluorophilic balance .

Biological Activity

Tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, relevant research findings, and implications for future studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 249.25 g/mol. Its structure consists of a piperidine ring substituted with a formyl group and tert-butyl ester at the nitrogen atom, along with two fluorine atoms at the 4-position of the piperidine ring. This configuration contributes to its chemical reactivity and potential pharmacological properties .

Biological Activity Overview

While specific data on the biological activity of this compound is limited, several studies suggest that compounds with similar structures exhibit significant pharmacological effects. Here are some key findings:

- Antagonistic Activity : Research indicates that derivatives of piperidine can act as antagonists for orexin receptors, which are implicated in various physiological processes including appetite regulation and sleep-wake cycles. The compound has been noted for its potential use as an orexin receptor antagonist .

- Pharmacological Screening : In preliminary studies, compounds structurally related to this compound have shown promise in anti-inflammatory and analgesic roles. This is consistent with the pharmacological profiles of many piperidine derivatives .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes key features and potential activities:

| Compound Name | Molecular Formula | Key Features | Potential Biological Activity |

|---|---|---|---|

| Tert-butyl (2S)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate | CHFNO | Pyrrolidine ring instead of piperidine | Anticancer properties |

| Tert-butyl 3-fluoro-2-formylpiperidine-1-carboxylate | CHFNO | Different fluorine positioning | Analgesic effects |

| Tert-butyl 4-fluoro-2-formyltetrahydropyran-1-carboxylate | CHFNO | Tetrahydropyran ring structure | Antimicrobial activity |

Study on Piperidine Derivatives

A recent study evaluated a series of piperidine-based compounds for their biological activities, particularly focusing on their role as inhibitors in various enzymatic pathways. The findings highlighted that some derivatives exhibited low nanomolar inhibitory activity against monoacylglycerol lipase (MAGL), suggesting their potential as therapeutic agents in pain management .

In Vitro Pharmacological Screening

In vitro assays conducted on structurally related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in human macrophages. This suggests that this compound may also possess similar anti-inflammatory properties . The results indicated a concentration-dependent inhibition of interleukin release, which is critical for managing inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoro groups at the 4-position enable selective nucleophilic substitution under basic conditions. This reaction is critical for modifying the piperidine ring’s substituents while preserving the formyl and tert-butyl groups.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| K₂CO₃ in DMF (70°C, 12–24 h) | Secondary amines or thioethers | Fluorine atoms are replaced by nucleophiles (e.g., amines, thiols) regioselectively. |

| DBU in THF (room temperature) | Ring-opened intermediates | Requires mild bases to avoid decomposition of the formyl group. |

This reaction is optimized in polar aprotic solvents like DMF or THF, with yields ranging from 45–75% depending on the nucleophile’s steric and electronic properties.

Aldol Condensation

The formyl group participates in aldol reactions, enabling carbon-carbon bond formation. This reactivity is exploited in synthesizing α,β-unsaturated ketones for pharmaceutical intermediates.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| NaH/THF (0°C to reflux) | β-Hydroxy ketones | Stereoselectivity influenced by the difluoro substituents (70–85% de). |

| LDA/Et₂O (-78°C) | Enolates for further alkylation | Low temperatures prevent formyl group oxidation. |

The reaction’s stereochemical outcome is attributed to the electron-withdrawing effect of the difluoro groups, which stabilize transition states .

Reductive Amination

The formyl group undergoes reductive amination with primary or secondary amines, forming stable piperidine-derived amines.

| Reagents/Conditions | Products | Key Observations |

|---|---|---|

| NaBH₄/MeOH (room temperature) | Secondary/tertiary amines | Borohydride selectively reduces imine intermediates without affecting esters. |

| H₂/Pd-C (50 psi, ethanol) | N-Alkylated piperidines | High pressure hydrogenation achieves >90% conversion in 6–8 h. |

This method is widely used in medicinal chemistry to introduce amine functionalities while retaining the tert-butyl carbamate’s protective role .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is limited, analogous piperidine derivatives suggest potential pathways:

| Reaction Type | Reagents/Conditions | Expected Products |

|---|---|---|

| Formyl oxidation | KMnO₄/H₂SO₄ | Carboxylic acid derivatives |

| Borane reduction | BH₃·THF | Primary alcohol at the 2-position |

These reactions are theoretical extrapolations from structurally similar compounds and require experimental validation .

Protection/Deprotection Dynamics

The tert-butyl carbamate group is stable under basic and nucleophilic conditions but cleaved under acidic environments:

| Deprotection Agent | Conditions | Outcome |

|---|---|---|

| HCl (4M in dioxane) | 25°C, 2–4 h | Free piperidine with formyl group intact |

| TFA/DCM (1:1 v/v) | 0°C to room temperature, 1 h | Rapid cleavage (>95% yield) |

This stability allows sequential functionalization strategies in multistep syntheses .

Q & A

Basic Questions

Q. What are the key physicochemical properties of tert-butyl 4,4-difluoro-2-formylpiperidine-1-carboxylate, and how are they experimentally determined?

- Methodological Answer : Physicochemical properties are typically characterized using spectroscopic and chromatographic techniques. For example:

-

Physical State : Light yellow solid (common in tert-butyl piperidine derivatives) .

-

Molecular Formula : Analogous compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) have formulas like C₁₇H₂₂FNO₃, with molecular weights ~307.36 g/mol .

-

Spectroscopic Analysis : , , and (for phosphonates) are used to confirm structure and purity .

-

Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity .

Table 1: Representative Physicochemical Data for Analogous Compounds

Property Example Data (Analogous Compound) Experimental Method Molecular Weight 307.36 g/mol ESI-MS/HRMS Physical State Light yellow solid Visual inspection Solubility (Organic Solvents) Dichloromethane, THF Solubility testing

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Respiratory protection, nitrile gloves, and eye/face shields are mandatory due to potential toxicity .

-

Storage : Store in amber glass bottles at room temperature, away from light and moisture .

-

Spill Management : Neutralize spills with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Table 2: Safety Measures for Piperidine Derivatives

Hazard Type Mitigation Strategy Reference Acute Toxicity Use PPE and avoid direct contact Fire Risk CO₂ or dry chemical extinguishers Environmental Risk Segregate waste; avoid aqueous release

Q. What are common synthetic routes for tert-butyl piperidine carboxylates, and how is the formyl group introduced?

- Methodological Answer :

- Step 1 : Piperidine ring functionalization via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate reacts with carbonylating agents (e.g., DCC/DMAP) to install formyl groups .

- Step 2 : Fluorination using agents like DAST (diethylaminosulfur trifluoride) to introduce difluoro substituents .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SN2 mechanisms .

-

Catalysis : DMAP accelerates coupling reactions by stabilizing intermediates .

-

Temperature Control : Low temperatures (−78°C) minimize side reactions during fluorination .

-

Yield Optimization : A 69% yield was reported for similar phosphonate syntheses using optimized stoichiometry .

Table 3: Reaction Optimization Parameters

Parameter Optimal Condition Impact on Yield Solvent Dichloromethane ↑ Solubility Catalyst DMAP (10 mol%) ↑ Rate Temperature 0–25°C ↓ Side Products

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR splitting patterns)?

- Methodological Answer :

- Diastereomer Resolution : For compounds with multiple stereocenters (e.g., 4,4-difluoro), use chiral columns or derivatization with chiral auxiliaries to isolate enantiomers .

- Dynamic Effects : Variable-temperature NMR can distinguish rotamers by observing coalescence points .

- Computational Validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian software) .

Q. What computational tools are effective for modeling the 3D structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., Fukui indices) to identify reactive sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological systems .

- Software : Gaussian, ORCA, or Schrödinger Suite for energy minimization and docking studies .

Q. What challenges arise during scale-up of this compound, and how can they be mitigated?

- Methodological Answer :

- Heat Management : Use flow microreactors for exothermic reactions (e.g., fluorination) to improve heat dissipation .

- Purification : Switch from column chromatography to recrystallization for large batches (solvent: hexane/EtOAc) .

- Byproduct Control : In-line IR spectroscopy monitors reaction progress in real time .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Amber glass bottles reduce photodegradation; store in dark .

- Moisture Sensitivity : Use molecular sieves in storage containers to prevent hydrolysis of the tert-butyl ester .

- Thermal Stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C for most tert-butyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.